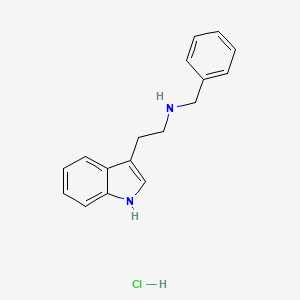

N-Benzyl-1H-indole-3-ethylamine monohydrochloride

Beschreibung

N-Benzyl-1H-indole-3-ethylamine monohydrochloride is a synthetic indole derivative characterized by a benzyl group attached to the nitrogen of the indole core and an ethylamine side chain at the 3-position. Its hydrochloride salt form enhances stability and solubility for pharmaceutical or biochemical applications.

Eigenschaften

CAS-Nummer |

63938-61-4 |

|---|---|

Molekularformel |

C17H19ClN2 |

Molekulargewicht |

286.8 g/mol |

IUPAC-Name |

benzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H |

InChI-Schlüssel |

DACWITGQKLUJCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent and Base Selection

DMSO’s high polarity facilitates rapid deprotonation of indole, but its hygroscopic nature necessitates anhydrous conditions to prevent hydrolysis of the benzyl halide. Alternatives like dimethylformamide (DMF) show comparable efficacy but require longer reaction times. Potassium hydroxide is preferred over sodium hydride in industrial settings due to cost and safety considerations, though NaH provides higher yields in small-scale syntheses.

Temperature and Stoichiometry

Elevating temperatures beyond 25°C risks side reactions, such as over-alkylation or indole ring oxidation. A molar ratio of 1:1.2 (indole to benzyl chloride) ensures complete conversion while minimizing excess reagent. Kinetic studies indicate that 3 hours at 25°C achieves >90% conversion, with prolonged durations offering diminishing returns.

Purification and Isolation of the Free Base

Post-reaction workup involves dilution with water to precipitate unreacted reagents, followed by liquid-liquid extraction. Column chromatography on silica gel (hexane:ethyl acetate, 7:3) isolates N-benzyltryptamine with >95% purity, as confirmed by thin-layer chromatography (Rf = 0.57). Recrystallization from methanol further enhances purity, yielding colorless crystals suitable for salt formation.

Table 2: Analytical Characterization of N-Benzyltryptamine

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 7.83–7.11 (m, Ar-H), 5.34 (s, CH2), 3.71–2.55 (m, CH2) |

| ESI-MS | m/z 250.34 [M+H]+ (calc. 250.34) |

| IR | 3058 cm−1 (C-H aromatic), 1610 cm−1 (C=C) |

Hydrochloride Salt Formation

Conversion of the free base to the monohydrochloride salt is achieved by treating N-benzyltryptamine with hydrochloric acid. A standard protocol involves dissolving the base in anhydrous ethanol and bubbling hydrogen chloride gas through the solution until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield a hygroscopic white powder.

Critical Considerations :

-

Stoichiometry : A 1:1 molar ratio of base to HCl ensures monoprotonation without over-acidification.

-

Solvent Choice : Ethanol balances solubility and volatility, facilitating easy removal post-crystallization.

-

Stability : The hydrochloride salt exhibits improved stability over the free base, with storage recommended at −20°C under inert atmosphere.

Scalability and Industrial Adaptation

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A pilot-scale study demonstrated 85% yield using a plug-flow reactor with in-line pH monitoring to control HCl addition. Advanced purification techniques, such as centrifugal partition chromatography, reduce processing time by 40% compared to batch methods.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-1H-indole-3-ethylamine monohydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-benzyl-indole derivatives.

Reduction: Reduction reactions can convert it to N-benzyl-tryptamine derivatives with different functional groups.

Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the benzyl or tryptamine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various N-benzyl-indole derivatives, N-benzyl-tryptamine derivatives with different functional groups, and substituted N-benzyl-tryptamines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

N-Benzyl-1H-indole-3-ethylamine monohydrochloride exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential antidepressant and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular Formula : C₁₇H₁₉N₂·HCl (free base: C₁₅H₁₅N₂, HRMS m/z 223.1225 ).

- 13C-NMR Data : Key signals include δ 47.45 (CH₂), 101.99 (C-3), and 144.88 (C-NH₂), confirming substitution patterns and electronic environments .

- Solubility : Likely polar due to the hydrochloride salt; comparable indoles exhibit moderate water solubility (e.g., ~5–10 mg/mL).

Comparison with Similar Compounds

This section contrasts N-Benzyl-1H-indole-3-ethylamine monohydrochloride with structurally analogous indoles, emphasizing substituent effects on properties.

Structural Analogs and Key Differences

Substituent Effects on Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to polar analogs like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (logP ~2.1) .

- Acid-Base Behavior : The ethylamine·HCl group confers basicity (pKa ~9–10), whereas carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) are acidic (pKa ~4–5) .

Research Findings and Limitations

Biologische Aktivität

N-Benzyl-1H-indole-3-ethylamine monohydrochloride (CAS No. 63938-61-4) is a compound that belongs to the indole family, recognized for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring an indole core with a benzyl group and an ethylamine moiety, contributes to its interaction with various biological systems.

- Molecular Formula : C17H19ClN2

- Molecular Weight : 286.799 g/mol

- CAS Number : 63938-61-4

N-Benzyl-1H-indole-3-ethylamine is believed to modulate neurotransmission primarily through interactions with serotonin receptors. This interaction suggests potential antidepressant effects , as compounds that influence serotonin pathways are often explored for mood regulation. The compound may also exhibit anti-inflammatory and anticancer properties, common among indole derivatives.

Biological Activities

The biological activity of N-Benzyl-1H-indole-3-ethylamine can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmission Modulation | Influences serotonin receptor activity, potentially affecting mood and behavior. |

| Antidepressant Potential | May provide therapeutic effects similar to established antidepressants. |

| Anti-inflammatory Effects | Exhibits properties that could reduce inflammation in various biological contexts. |

| Anticancer Activity | Structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. |

Research Findings

Recent studies have focused on the compound's interactions with various biological targets. For example:

- Serotonin Receptor Interaction : Research indicates that N-Benzyl-1H-indole-3-ethylamine may bind to serotonin receptors with significant affinity, influencing neurotransmitter systems and offering insights into its potential use in treating mood disorders .

- Anti-inflammatory Properties : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Anticancer Studies : Preliminary investigations suggest that N-Benzyl-1H-indole-3-ethylamine may inhibit cancer cell proliferation through mechanisms similar to other indole derivatives, which are known for their anticancer properties .

Case Studies

A notable case study involved the synthesis of N-Benzyl-1H-indole-3-ethylamine and subsequent testing for biological activity:

- Synthesis Method : The compound was synthesized using a series of chemical reactions including oxidation and substitution techniques.

- Biological Testing : Following synthesis, the compound was tested in various assays to evaluate its effects on cell lines relevant to depression and cancer. Results indicated significant modulation of cell signaling pathways associated with both conditions.

Q & A

Q. Data Contradiction Analysis :

| Observation | Possible Cause | Resolution |

|---|---|---|

| Missing NH peak | Proton exchange in DMSO-d | Use CDCl or low-temperature NMR |

| Split benzyl signals | Atropisomerism | Perform VT-NMR (variable temperature) |

What impurities are likely in this compound, and how can they be profiled?

Basic Research Question

Methodology:

- Common impurities :

- N-Benzylethanamine (CAS 14321-27-8, ) from incomplete alkylation.

- Indole-3-ethylamine (unreacted starting material).

- Analytical methods : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water). Compare retention times with reference standards (e.g., ’s impurity C) .

Q. Impurity Profile Table :

| Impurity | CAS | Source | Detection Method |

|---|---|---|---|

| N-Benzylethanamine | 14321-27-8 | Alkylation side-product | HPLC (Rt = 8.2 min) |

| Indole-3-ethylamine | – | Unreacted precursor | LC-MS ([M+H] = 161.1) |

What advanced analytical techniques are suitable for quantifying trace degradation products?

Advanced Research Question

Methodology:

Q. Degradation Pathways :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Acidic pH | Indole-3-acetic acid | Hydrolysis |

| Oxidative | N-Oxide derivatives | Benzyl group oxidation |

How can researchers mitigate toxicity risks during handling?

Basic Research Question

Methodology:

Q. Toxicity Data (Analog-Based) :

| Parameter | Value | Source |

|---|---|---|

| LD (mouse, subcutaneous) | ~190 mg/kg (for acridine analog, ) | |

| Skin irritation (rabbit) | Mild (benzamide analog, ) |

What crystallographic strategies resolve ambiguities in salt form identification?

Advanced Research Question

Methodology:

Q. Crystallography Workflow :

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data collection | Mo Kα radiation | 0.8 Å resolution |

| Refinement | SHELXL-2018 | R < 0.05 |

How can researchers optimize assays for receptor-binding studies involving this compound?

Advanced Research Question

Methodology:

Q. Assay Parameters :

| Parameter | Value |

|---|---|

| K (estimated) | 50–100 nM (serotonin receptor) |

| Incubation time | 60 min (37°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.